

Physicochemical Properties of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) for the compound **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**. These two parameters are critical in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes predicted values obtained from computational models and outlines detailed experimental protocols for their laboratory determination.

Predicted Physicochemical Data

The pKa and LogP of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** were predicted using reputable online cheminformatics platforms. The values are summarized in the tables below. It is important to note that these are in-silico predictions and experimental verification is recommended for definitive characterization.

Table 1: Predicted pKa Values for **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**

Prediction Software	Most Acidic pKa	Most Basic pKa
Chemicalize	2.83	10.24

Note: The most acidic pKa is attributed to the carboxylic acid group, while the most basic pKa is associated with the sulfonamide group.

Table 2: Predicted LogP Values for **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**

Prediction Algorithm (via SwissADME)	Predicted LogP
iLOGP	1.17
XLOGP3	0.77
WLOGP	0.88
MLOGP	0.08
SILICOS-IT	1.11
Consensus LogP	0.80

Experimental Protocols

For researchers seeking to experimentally determine the pKa and LogP of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[\[1\]](#) [\[2\]](#) The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

- Calibrated pH meter and electrode
- Potentiometer
- Magnetic stirrer and stir bar
- Burette

- Standardized 0.1 M hydrochloric acid (HCl)
- Standardized 0.1 M sodium hydroxide (NaOH)
- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
- Nitrogen gas supply
- Reaction vessel
- **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** sample

Procedure:

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[3\]](#) [\[4\]](#)
- Sample Preparation: Dissolve an accurately weighed amount of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** in a suitable solvent (e.g., water or a co-solvent if solubility is low) to achieve a concentration of at least 10^{-4} M.[\[3\]](#) Add 0.15 M KCl to maintain a constant ionic strength.[\[3\]](#)
- Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[\[4\]](#)
- Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode.[\[3\]](#)
 - For the acidic pKa (carboxylic acid), titrate the solution with standardized 0.1 M NaOH.
 - To determine the basic pKa (sulfonamide), the solution can be first acidified with 0.1 M HCl and then back-titrated with 0.1 M NaOH.
- Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[\[3\]](#)
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the

titration curve.[1][4] For more precise determination, a first or second derivative plot can be used.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (LogP).[5][6]

Materials and Equipment:

- n-Octanol (pre-saturated with water)
- Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), pre-saturated with n-octanol
- Separatory funnels or centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge (if emulsions form)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
- **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** sample

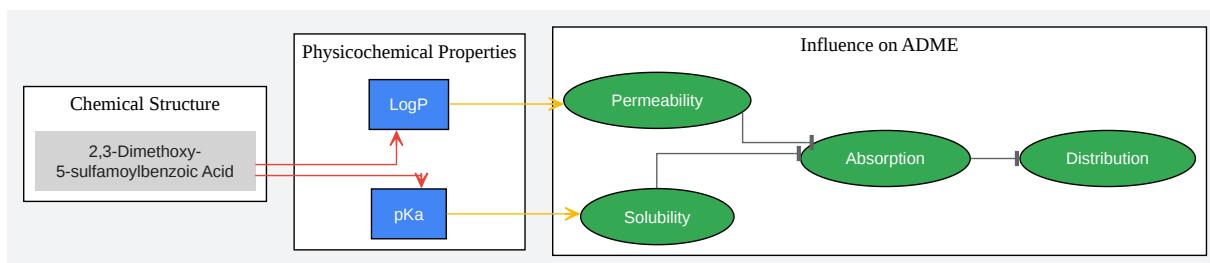
Procedure:

- Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[7]
- Sample Preparation: Prepare a stock solution of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** in a suitable solvent.
- Partitioning: Add a known volume of the stock solution to a separatory funnel or tube containing known volumes of the pre-saturated n-octanol and aqueous phases.[6][7]

- Equilibration: Shake the mixture for a sufficient amount of time (e.g., 30 minutes to several hours) to allow for the partitioning equilibrium to be reached.[6]
- Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation can be used to aid in the separation.[6]
- Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

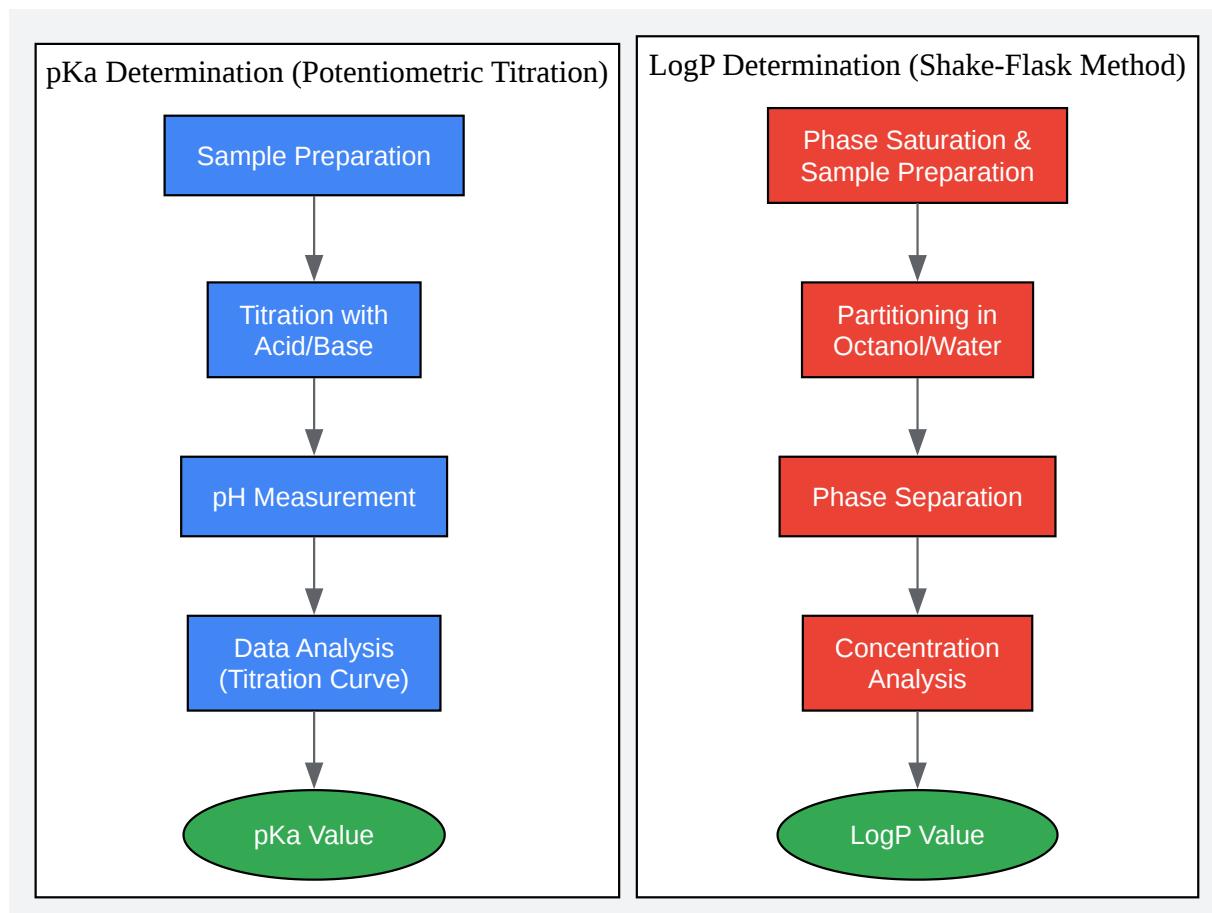
Visualizations

The following diagrams illustrate the relationship between the chemical structure of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** and its physicochemical properties, as well as a generalized workflow for their experimental determination.



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Caption: Relationship between chemical structure and physicochemical properties.



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Caption: Experimental workflow for pKa and LogP determination.

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